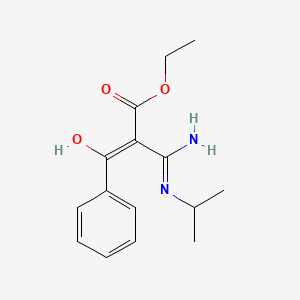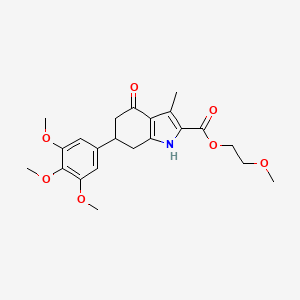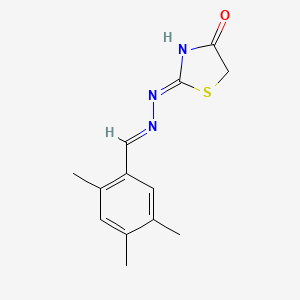
ethyl 3-amino-2-benzoyl-3-(isopropylamino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-2-benzoyl-3-(isopropylamino)acrylate, also known as EAB-I, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of ethyl acrylate, which is widely used in the production of polymers, adhesives, and coatings. EAB-I is synthesized by reacting ethyl acrylate with benzoyl chloride and isopropylamine. In
作用機序
The mechanism of action of ethyl 3-amino-2-benzoyl-3-(isopropylamino)acrylate is not fully understood. However, it has been shown to inhibit the activity of the AKT and NF-κB pathways. AKT is a protein kinase that plays a key role in the regulation of cell growth and survival. NF-κB is a transcription factor that regulates the expression of genes involved in the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects in animal models.
実験室実験の利点と制限
Ethyl 3-amino-2-benzoyl-3-(isopropylamino)acrylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, there are some limitations to its use in lab experiments. It is a highly reactive compound and must be handled with care. It is also relatively expensive compared to other compounds.
将来の方向性
There are several potential future directions for research on ethyl 3-amino-2-benzoyl-3-(isopropylamino)acrylate. In the field of medicinal chemistry, further studies could be conducted to explore its anti-tumor and anti-inflammatory properties. In addition, studies could be conducted to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. In the field of materials science, this compound could be further studied for its potential applications in the production of polymer-based materials. Finally, further studies could be conducted to optimize the synthesis method for this compound to improve its yield and reduce its cost.
合成法
The synthesis of ethyl 3-amino-2-benzoyl-3-(isopropylamino)acrylate involves a three-step reaction process. Firstly, ethyl acrylate is reacted with benzoyl chloride to form ethyl 2-benzoyl-3-oxobutanoate. Secondly, isopropylamine is added to the reaction mixture to form ethyl 3-(isopropylamino)-2-benzoyl-3-oxobutanoate. Finally, the product is dehydrated to obtain this compound. The yield of this reaction is approximately 70%.
科学的研究の応用
Ethyl 3-amino-2-benzoyl-3-(isopropylamino)acrylate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, it has been shown to have anti-tumor properties by inhibiting the activity of the protein kinase B (AKT) pathway. This pathway is involved in the growth and survival of cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of the nuclear factor kappa B (NF-κB) pathway. This pathway is involved in the production of inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential applications in the field of materials science. It has been shown to be a promising candidate for the production of polymer-based materials due to its unique chemical structure.
特性
IUPAC Name |
ethyl (Z)-3-hydroxy-3-phenyl-2-(N'-propan-2-ylcarbamimidoyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-15(19)12(14(16)17-10(2)3)13(18)11-8-6-5-7-9-11/h5-10,18H,4H2,1-3H3,(H2,16,17)/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTFDGWATCVSFW-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=NC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-(1-methyl-4-piperidinyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6024858.png)
![ethyl {[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate](/img/structure/B6024862.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6024863.png)
![2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6024864.png)
![N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6024870.png)
![2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B6024873.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6024890.png)
![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6024895.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6024905.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methylpropanoate](/img/structure/B6024911.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6024919.png)
![5-(1-azepanyl)-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6024930.png)